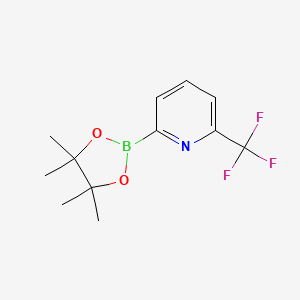

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

Description

Historical Context of Pyridylboronic Esters in Organometallic Chemistry

Pyridylboronic esters emerged as pivotal reagents following the advent of Suzuki-Miyaura cross-coupling in the 1970s. Early synthetic routes relied on halogen-metal exchange (e.g., lithium or magnesium intermediates) followed by borylation with trialkyl borates. For example, 2-pyridinylboronic esters were first synthesized via lithiation of 2-bromopyridine and subsequent quenching with trimethyl borate. The development of air-stable pinacol boronate esters in the 1990s, such as bis(pinacolato)diboron, marked a turning point by enabling practical handling and broader substrate compatibility.

Recent advances include iridium-catalyzed C–H borylation, which allows direct functionalization of pyridines without pre-halogenation. These methods have expanded access to regioisomerically pure pyridylboronic esters, critical for pharmaceutical synthesis.

Structural Significance of the Pinacol Boronate Moiety

The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) confers exceptional stability due to its steric and electronic properties:

- Steric protection : The two neopentyl glycol-derived methyl groups shield the boron center from nucleophilic attack, reducing protodeboronation.

- Hybridization effects : In the trigonal planar state, the B–O bond length is 1.31–1.35 Å, but upon coordination (e.g., with water or catalysts), it adopts a tetrahedral geometry with elongated B–O bonds (1.43–1.48 Å). This dynamic equilibration facilitates transmetalation in cross-coupling reactions.

- Electron-withdrawing effect : The dioxaborolane ring withdraws electron density from the pyridine, modulating its reactivity in electrophilic substitution.

Importance of Trifluoromethyl-Substituted Pyridines

Trifluoromethylpyridines (TFMPs) are indispensable in agrochemicals and pharmaceuticals due to:

- Metabolic stability : The CF₃ group resists oxidative degradation, enhancing half-life.

- Lipophilicity : The Hammett constant (σₚ = 0.54) of CF₃ increases membrane permeability.

- Bioactivity : Over 20 TFMP-derived agrochemicals (e.g., fluazifop-butyl) and five pharmaceuticals (e.g., antimalarials) have been commercialized.

| TFMP Derivative | Application | Reference |

|---|---|---|

| Fluazifop-butyl | Herbicide | |

| 2,3,5-DCTF | Insecticide intermediate | |

| Ciprofloxacin analogs | Antibacterial agents |

Position-Specific Effects of 6-Trifluoromethyl Substitution

The 6-trifluoromethyl group on pyridine induces distinct electronic and steric effects:

- Electronic modulation : The CF₃ group at the 6-position (para to the boronate) withdraws electron density via inductive effects, lowering the LUMO energy of the pyridine ring and facilitating nucleophilic aromatic substitution.

- Steric hindrance : The 6-substitution minimizes steric clashes in cross-coupling reactions compared to ortho-substituted analogs, improving yields in Suzuki-Miyaura couplings.

- Crystallographic effects : X-ray studies of related compounds (e.g., 6-trifluoromethylpyridine-2-carboxylates) reveal planar geometries with shortened C–F bonds (1.33 Å), enhancing rigidity.

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-7-5-6-8(17-9)12(14,15)16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCMURZUDMLBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590547 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881402-16-0 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881402-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Trifluoromethyl)pyridine-2-boronicacidpinacolester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine typically involves the reaction of 6-(trifluoromethyl)pyridine with a boronic ester. One common method is the palladium-catalyzed cross-coupling reaction, known as the Suzuki-Miyaura coupling. This reaction is carried out under mild conditions, often using a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds smoothly at room temperature or slightly elevated temperatures, yielding the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The boronic ester moiety can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester moiety typically yields boronic acids, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives. Substitution reactions on the pyridine ring can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

Medicinal Chemistry Applications

-

Protein Kinase Inhibition :

- The compound has been explored for its potential as a selective inhibitor of various protein kinases. For instance, it has shown efficacy in inhibiting the MPS1 kinase, which plays a crucial role in cell cycle regulation and is overexpressed in several cancers. Structure-based design strategies have been employed to optimize its binding affinity and selectivity towards MPS1, leading to promising results in preclinical models of cancer therapy .

-

Targeting BCL6 :

- Research indicates that derivatives of this compound can disrupt the interaction between BCL6 and its co-repressors. This disruption could lead to novel therapeutic strategies for treating cancers associated with BCL6 overexpression. Initial hit optimization studies have demonstrated that modifications to the compound can enhance its biochemical potency in cellular assays .

-

DYRK1A Inhibition :

- The compound has also been investigated as an inhibitor of Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases such as Alzheimer's disease. Computational modeling and synthesis of derivatives have led to compounds exhibiting nanomolar-level inhibitory activity against DYRK1A, alongside antioxidant and anti-inflammatory properties .

Materials Science Applications

-

Organic Electronics :

- The unique electronic properties of compounds containing boron make them suitable for applications in organic electronics. The incorporation of boron into organic semiconductors can enhance charge transport properties and stability, making these compounds attractive for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Synthesis of Functional Materials :

Data Table: Summary of Key Findings

| Application Area | Compound Modification | Key Findings |

|---|---|---|

| Protein Kinase Inhibition | MPS1 selective inhibitors | Potent inhibition observed in cancer models |

| Targeting BCL6 | Disruption of protein-protein interactions | Enhanced biochemical potency |

| DYRK1A Inhibition | Derivatives with improved activity | Nanomolar inhibition with antioxidant effects |

| Organic Electronics | Boron-containing semiconductors | Enhanced charge transport properties observed |

Case Studies

-

MPS1 Inhibitors :

- A study focused on optimizing a series of pyridine-based compounds led to the identification of a candidate that stabilized an inactive conformation of MPS1. This was achieved through structure-based design techniques that guided the modification of the compound's structure for improved selectivity and potency .

-

BCL6 Disruption :

- Research aimed at disrupting BCL6 function revealed that specific modifications to the boron-containing framework increased its ability to inhibit the protein-protein interactions critical for BCL6's oncogenic activity. The study highlighted the importance of structural optimization in enhancing therapeutic efficacy .

-

DYRK1A Research :

- In a directed study on neurodegenerative diseases, a library of compounds derived from 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine was screened for DYRK1A inhibition. The results showed significant promise for developing non-toxic inhibitors with potential therapeutic applications in Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine involves its ability to participate in various chemical reactions. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, contributing to their biological activity. The pyridine ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Chlorinated Analogs

Example: 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine (CAS 1218790-05-6, C₁₂H₁₄BClF₃NO₂)

- Structural Difference : Chlorine replaces hydrogen at the 2-position.

- Reactivity: The electron-withdrawing chlorine enhances electrophilic substitution reactivity but may reduce stability in basic conditions compared to the non-chlorinated parent compound.

- Applications : Suitable for sequential cross-coupling reactions where chlorine can be further functionalized .

Bis-boronate Esters

Example: 2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine (CAS 1622217-15-5, C₁₈H₂₆B₂F₃NO₄)

- Structural Difference : Two boronate groups at positions 2 and 4.

- Reactivity : Enables dual cross-coupling reactions, facilitating the synthesis of complex biaryl or heterobiaryl structures. However, regioselectivity challenges may arise .

- Applications : Useful in constructing symmetrical frameworks for organic electronics .

Amino-substituted Derivatives

Example : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine (C₁₂H₁₆BF₃N₂O₂)

- Structural Difference : An amine group (-NH₂) at the 2-position.

- Reactivity : The amine allows for hydrogen bonding and post-functionalization (e.g., acylation). The boronate group retains Suzuki coupling utility.

- Applications : Drug discovery intermediates where amine groups enable conjugation or salt formation .

Heterocyclic Derivatives

Example: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine (CAS 1580489-60-6)

Morpholine-containing Derivatives

Example: 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine (CAS 906352-77-0, C₁₇H₂₃BF₃NO₃)

- Structural Difference : Morpholine ring appended to the boronate-bearing aromatic system.

- Reactivity : The morpholine improves aqueous solubility and bioavailability.

- Applications : Targeted for CNS drug candidates due to enhanced blood-brain barrier penetration .

Key Data Tables

Table 1: Physicochemical Properties

| Compound (CAS) | Molecular Weight | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| 881402-16-0 (Target) | 287.07 | Not reported | 2.8 |

| 1218790-05-6 (Chlorinated) | 307.50 | Not reported | 3.2 |

| 1622217-15-5 (Bis-boronate) | 409.03 | Not reported | 4.1 |

| 906352-77-0 (Morpholine derivative) | 357.17 | 118–119 | 2.1 |

Table 2: Cross-Coupling Reaction Yields*

*Yields vary with catalyst systems (e.g., Pd(PPh₃)₄, SPhos).

Biological Activity

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in drug development and therapeutic applications.

- Molecular Formula : C16H20B2N2O2

- Molecular Weight : 293.964 g/mol

- CAS Number : 1214264-88-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the structure is known for its ability to form complexes with biomolecules, which can modulate their activity. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyridine with trifluoromethyl substitutions have shown potent inhibitory effects against various cancer cell lines. The mechanism often involves the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth and angiogenesis.

These findings suggest that the compound may possess similar anticancer properties by inhibiting key pathways involved in cancer progression.

Anti-inflammatory Activity

Compounds derived from boron-containing heterocycles have also been investigated for their anti-inflammatory effects. For example, research has demonstrated that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease.

Study on Vascular Endothelial Cells

In a study evaluating the effects of pyridine derivatives on human vascular endothelial cells (EA.hy926), compounds similar to the target compound exhibited significant anti-proliferative effects. The most potent compounds showed IC50 values in the nanomolar range, indicating strong potential for therapeutic applications in diseases characterized by excessive angiogenesis.

In Vivo Toxicity Studies

Toxicity assessments have been conducted on related compounds to evaluate their safety profiles. For instance, a lead compound demonstrated a favorable safety profile with no observable adverse effects at high doses in murine models. This suggests that the target compound may also exhibit low toxicity, making it a candidate for further development.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, leveraging its boronate ester functionality. A common approach involves Suzuki-Miyaura coupling, where a halogenated pyridine precursor (e.g., 6-bromo-2-(trifluoromethyl)pyridine) reacts with bis(pinacolato)diboron (B₂pin₂) under catalytic conditions. Key steps include:

- Use of Pd catalysts (e.g., Pd(OAc)₂ or PdCl₂(dppf)) and ligands (e.g., SPhos or XPhos) to enhance reactivity .

- Reaction in anhydrous solvents (e.g., toluene or THF) under inert atmosphere (argon/nitrogen) at 80–100°C for 12–24 hours .

- Purification via column chromatography or recrystallization to isolate the boronate ester .

Basic: How is the compound characterized to confirm its structural integrity and purity?

Analytical techniques include:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions (e.g., trifluoromethyl group at C6 and boronate at C2) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., exact mass 331.1567 for C₁₅H₂₁BF₃NO₃) .

- X-ray Crystallography : For unambiguous structural confirmation, particularly when novel derivatives are synthesized .

- HPLC : To assess purity (>95%) and detect trace impurities .

Advanced: What experimental parameters optimize cross-coupling efficiency for this boronate in challenging reactions?

Key optimizations include:

- Catalyst Selection : PdCl₂(Amphos)₂ or Pd-PEPPSI-IPr for sterically hindered substrates .

- Solvent Systems : Mixed solvents (e.g., THF/H₂O) to improve solubility of polar coupling partners .

- Temperature Control : Microwave-assisted heating (120°C, 30 min) for rapid reaction completion .

- Additives : Use of K₃PO₄ or Cs₂CO₃ as bases to deprotonate substrates and enhance nucleophilicity .

- Air-sensitive Techniques : Schlenk-line methods to prevent boronate oxidation .

Advanced: How does the compound’s stability vary under different storage and reaction conditions?

Stability considerations:

- Storage : Store at 2–8°C in inert, moisture-free environments to prevent hydrolysis of the boronate ester .

- Thermal Stability : Decomposes above 150°C, as observed in TGA analysis of analogous boronates .

- pH Sensitivity : Degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions due to boronate ester cleavage .

- Light Sensitivity : Prolonged UV exposure may induce radical side reactions; amber vials are recommended .

Advanced: What strategies address low reactivity in coupling with electron-deficient or sterically hindered partners?

For challenging substrates:

- Pre-activation : Generate more reactive boron species (e.g., trifluoroborate salts) via treatment with KHF₂ .

- Ligand Engineering : Bulky ligands (e.g., DavePhos) enhance steric tolerance for hindered aryl halides .

- Microwave Irradiation : Accelerates reaction kinetics for sluggish systems .

- Co-catalysts : Additives like CuI or Zn(OTf)₂ improve turnover in couplings with heteroaromatics .

Advanced: How is this compound utilized in medicinal chemistry for target validation or lead optimization?

Applications include:

- Fragment-based Drug Discovery : As a versatile building block for synthesizing trifluoromethyl-pyridine hybrids with kinase inhibition potential .

- PET Tracer Development : Radiolabeling via ¹⁸F- or ¹¹C-isotopologues for imaging studies .

- Proteolysis-Targeting Chimeras (PROTACs) : Incorporation into bifunctional molecules to degrade disease-related proteins .

- In Vivo Stability Studies : Monitoring boronate metabolism using LC-MS/MS in pharmacokinetic assays .

Basic: What safety precautions are critical when handling this compound?

Safety protocols:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (irritant risk) .

- Ventilation : Use fume hoods due to potential release of toxic boron trifluoride (BF₃) during decomposition .

- Waste Disposal : Quench with aqueous NaHCO₃ before disposal to neutralize reactive boron species .

Advanced: How do electronic effects of the trifluoromethyl group influence its reactivity in cross-coupling?

The electron-withdrawing trifluoromethyl group:

- Enhances Electrophilicity : Activates the pyridine ring for nucleophilic substitution at adjacent positions .

- Modulates Boron Reactivity : Stabilizes the boronate intermediate via inductive effects, improving coupling yields with aryl chlorides .

- Affects Regioselectivity : Directs cross-coupling to the para position relative to the CF₃ group in multi-halogenated substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.